6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
CAS No.: 2094351-82-1
Cat. No.: VC4656069
Molecular Formula: C10H9NO6
Molecular Weight: 239.183
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2094351-82-1 |
---|---|
Molecular Formula | C10H9NO6 |
Molecular Weight | 239.183 |
IUPAC Name | 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid |
Standard InChI | InChI=1S/C10H9NO6/c12-10(13)6-2-3-7-9(8(6)11(14)15)17-5-1-4-16-7/h2-3H,1,4-5H2,(H,12,13) |
Standard InChI Key | NZAPSVWWFLQQBM-UHFFFAOYSA-N |
SMILES | C1COC2=C(C(=C(C=C2)C(=O)O)[N+](=O)[O-])OC1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 6-nitro-3,4-dihydro-2H-benzo[b] dioxepine-7-carboxylic acid, reflects its bicyclic structure: a benzene ring fused to a seven-membered dioxepine ring with partial saturation at positions 3 and 4 . Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉NO₆ | |
Molecular Weight | 239.18 g/mol | |
SMILES | OC(=O)C1=C(C2=C(C=C1)OCCCO2)N+[O-] | |
InChI Key | NZAPSVWWFLQQBM-UHFFFAOYSA-N |
The planar benzene ring and partially saturated dioxepine moiety create a rigid scaffold, while the nitro and carboxylic acid groups introduce polar and hydrogen-bonding functionalities .
Synthesis and Characterization
Property | Value | Source |
---|---|---|
Physical Form | Powder | |
Storage Conditions | Room temperature, dry environment | |
Solubility | Soluble in DMSO, methanol |
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but may decompose upon prolonged exposure to light or strong oxidizing agents . The nitro group confers susceptibility to reduction, while the carboxylic acid enables salt formation or esterification .
Partition Coefficient and Drug-Likeness
Estimated logP values (∼1.73) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The carboxylic acid group (pKa ∼4.5) enhances solubility in physiological buffers, aligning with guidelines for orally bioavailable drugs .
Applications in Research
Medicinal Chemistry
As a building block for PARP1 inhibitors, anticancer agents, and antimicrobials . Functionalization at positions 6 (nitro) and 7 (carboxylic acid) enables diverse derivatization:
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Amide Formation: Coupling with amines yields potent enzyme inhibitors .
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Nitro Reduction: Conversion to amino groups for further cross-coupling .
Material Science
Benzodioxepines serve as ligands in coordination polymers and metal-organic frameworks (MOFs) . The nitro and carboxylic acid groups facilitate metal binding (e.g., Cu²⁺, Fe³⁺) .
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